

Spectroscopic Profile of N-Propyl Isocyanide: A Technical Guide

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Compound of Interest		
Compound Name:	N-Propyl Isocyanide	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **n-propyl isocyanide** (CAS 627-36-1), a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the essential quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry analyses of **n-propyl isocyanide**.

Infrared (IR) Spectroscopy

The infrared spectrum of **n-propyl isocyanide** is characterized by a strong, sharp absorption band in the isocyanide stretching region.

Functional Group	Wavenumber (cm-1)	Description
-N≡C Stretch	~2143	Strong, characteristic isocyanide stretch
C-H Stretch (sp3)	2970-2880	Aliphatic C-H stretching vibrations



Note: The characteristic isocyanide stretching frequency can be influenced by the solvent and concentration. Isocyanides, in general, exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm–1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the **n-propyl isocyanide** molecule.

1H NMR Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
CH3	~1.05	Triplet	~7.4 Hz
CH2 (middle)	~1.70	Sextet	~7.0 Hz
CH2-N	~3.45	Triplet	~6.8 Hz

13C NMR Data

Carbon	Chemical Shift (ppm)	
СНЗ	~11.5	
CH2 (middle)	~24.0	
CH2-N	~44.5	
-N≡C	~157.0 (triplet, 1JCN ≈ 5-8 Hz)	

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The isocyanide carbon signal may appear as a triplet due to coupling with the quadrupolar 14N nucleus.

Mass Spectrometry (MS)



Electron ionization mass spectrometry of **n-propyl isocyanide** reveals a distinct fragmentation pattern useful for its identification. The data presented below is based on the spectrum available in the NIST WebBook.[1]

m/z	Relative Intensity (%)	Proposed Fragment
69	~20	[M]+• (Molecular Ion)
42	100	[C3H6]+• or [C2H4N]+
41	~85	[C3H5]+
39	~30	[C3H3]+
27	~45	[C2H3]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as **n-propyl isocyanide**.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

- Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- Sample Application: A small drop of neat n-propyl isocyanide is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm-1 with a resolution of 4 cm-1.



 Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:1H and 13C NMR Spectroscopy.

- Sample Preparation: Approximately 5-10 mg of **n-propyl isocyanide** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.
- 1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- 13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is typically required compared to 1H NMR.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).

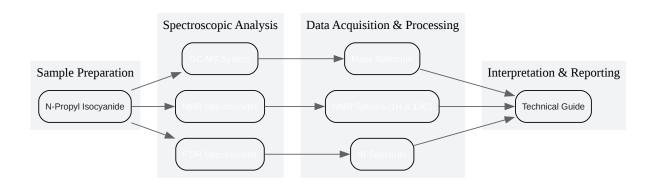
- Sample Introduction: A dilute solution of **n-propyl isocyanide** in a volatile organic solvent (e.g., dichloromethane or ether) is prepared. A small volume (e.g., 1 μL) of this solution is injected into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and travels through the GC column,
 which separates n-propyl isocyanide from the solvent and any impurities.



- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
 are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer
 (e.g., a quadrupole).
- Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **n-propyl isocyanide**.



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Caption: General workflow for spectroscopic analysis.

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